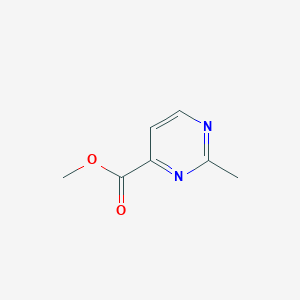

Methyl 2-methylpyrimidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-8-4-3-6(9-5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUBBCMIYRXETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513600 | |

| Record name | Methyl 2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73955-55-2 | |

| Record name | Methyl 2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylpyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-methylpyrimidine-4-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 2-methylpyrimidine-4-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its substituted pyrimidine core is a common motif in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of the primary synthetic pathways to this valuable compound. We will delve into the mechanistic underpinnings of the classical Pinner-type pyrimidine synthesis, offering a detailed, field-proven protocol. Furthermore, an alternative, multi-step strategy involving the functionalization of a pre-formed pyrimidine ring is explored, providing researchers with a versatile approach to this and related derivatives. Each section is grounded in established chemical principles, supported by authoritative citations, and designed to be a self-validating system for practical application in the laboratory.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidines, as 1,3-diazines, represent a class of heterocyclic compounds of immense importance. They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in numerous pharmaceuticals and agrochemicals.[1] The specific substituent pattern of this compound, featuring a methyl group at the C2 position and a methyl ester at the C4 position, makes it a versatile intermediate for further chemical elaboration in drug discovery programs. Understanding its synthesis is key to unlocking a broader chemical space for novel molecular entities.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals two primary and logical disconnection strategies. The most direct method involves a cyclocondensation reaction, assembling the pyrimidine ring from acyclic precursors. A secondary, more versatile approach involves the synthesis of a core pyrimidine structure followed by targeted functionalization to install the desired carboxylate group.

References

An In-Depth Technical Guide to Methyl 2-methylpyrimidine-4-carboxylate

CAS Number: 73955-55-2 Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol [1]

This technical guide provides a comprehensive overview of Methyl 2-methylpyrimidine-4-carboxylate, a heterocyclic compound of interest to researchers in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide synthesizes information from closely related analogues and general principles of pyrimidine chemistry to offer a robust framework for its study and application.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a fundamental core in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and a wide range of pharmaceuticals. Its versatile structure allows for functionalization at multiple positions, making it a privileged scaffold in medicinal chemistry. Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. This compound, as a substituted pyrimidine, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, the following table summarizes its known identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 73955-55-2 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 | [1] |

| SMILES | CC1=NC=CC(=N1)C(=O)OC | [1] |

| Predicted XlogP | 0.8 | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrimidine ring (a singlet), the methyl group of the ester (a singlet), and two protons on the pyrimidine ring (likely doublets). The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylate group.

-

¹³C NMR: The carbon NMR spectrum would reveal seven distinct carbon signals, including those for the two methyl groups, the carbonyl carbon of the ester, and the four carbons of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 152. Predicted adducts include [M+H]+ at 153.06586 and [M+Na]+ at 175.04780.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and C=N and C=C stretching vibrations of the pyrimidine ring.

Synthesis of Pyrimidine Carboxylates: A General Overview

The synthesis of pyrimidine derivatives can be achieved through various well-established methods, most commonly involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. While a specific protocol for this compound is not detailed in the available literature, a plausible synthetic route could be adapted from general procedures for similar pyrimidine esters.

One common approach involves the reaction of an appropriate β-keto ester with acetamidine. The general workflow for such a synthesis is outlined below.

Caption: Generalized workflow for the synthesis of a 2-methylpyrimidine-4-carboxylate derivative.

Illustrative Experimental Protocol (Adapted)

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add acetamidine hydrochloride. Stir the mixture at room temperature.

-

Addition of β-keto ester: Slowly add the corresponding methyl ester of a 3-oxo-4-substituted butanoic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with an appropriate acid (e.g., acetic acid or dilute HCl). Remove the solvent under reduced pressure.

-

Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification: Purify the crude product by a suitable method such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate for further chemical modifications, primarily at the ester and pyrimidine ring positions.

Caption: Potential reaction pathways for this compound.

Key Chemical Transformations

-

Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield the corresponding carboxylic acid, 2-methylpyrimidine-4-carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents.

-

Amidation: Direct reaction with amines, often at elevated temperatures or with the use of catalysts, can form a variety of amides. These amides are frequently explored in drug discovery programs for their potential biological activities.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-methylpyrimidin-4-yl)methanol, using powerful reducing agents like lithium aluminum hydride.

-

Ring Functionalization: While the pyrimidine ring is electron-deficient and generally less reactive towards electrophilic substitution, nucleophilic aromatic substitution can be achieved, often after converting a ring position into a good leaving group (e.g., a halide).

Role in Drug Development

Pyrimidine carboxylates are key intermediates in the synthesis of a wide range of pharmacologically active compounds. Derivatives have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The 2-methyl and 4-carboxylate substituents on this specific molecule provide vectors for synthetic diversification to explore structure-activity relationships (SAR) in drug discovery campaigns.

Safety and Handling

Based on available safety information for this compound, it should be handled with care in a well-ventilated laboratory fume hood.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for use in the synthesis of novel compounds for pharmaceutical and materials science research. While detailed experimental procedures and characterization data for this specific molecule are not extensively documented in public sources, this guide provides a solid foundation based on the well-established chemistry of related pyrimidine derivatives. Researchers working with this compound are encouraged to adapt and optimize the general protocols outlined herein to achieve their specific synthetic goals.

References

Physical and chemical properties of Methyl 2-methylpyrimidine-4-carboxylate

An In-Depth Technical Guide to Methyl 2-methylpyrimidine-4-carboxylate

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its value lies in the versatile pyrimidine core, a scaffold present in numerous biologically active molecules.[1][2][3] This document will delve into the compound's structural characteristics, physicochemical properties, reactivity, and key experimental protocols for its characterization, providing a foundational resource for its application in synthesis and discovery programs.

Compound Identification and Structure

Precise identification is the cornerstone of any chemical research. This compound is registered under CAS Number 73955-55-2.[4][5] Its structure features a pyrimidine ring substituted with a methyl group at position 2 and a methyl carboxylate group at position 4.

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

The physical and computed properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological assays. The data presented below has been aggregated from chemical databases and predictive models.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [4][6] |

| Molecular Weight | 152.15 g/mol | [4][7] |

| Monoisotopic Mass | 152.05858 Da | [6] |

| CAS Number | 73955-55-2 | [4][5] |

| SMILES | CC1=NC=CC(=N1)C(=O)OC | [4][6] |

| InChIKey | HEUBBCMIYRXETJ-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 0.8 | [6] |

| Appearance | White to light yellow crystalline powder (Typical for similar compounds) | General Knowledge |

| Storage | Sealed in dry, 2-8°C | [4] |

The predicted XlogP value of 0.8 suggests a moderate degree of lipophilicity, an important parameter in drug design influencing membrane permeability and solubility.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by its key functional groups: the pyrimidine ring and the methyl ester.

-

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, although this is less favorable than in pyridinium salts. The nitrogen atoms can act as bases or nucleophiles.

-

Methyl Ester: The ester group is a classic electrophilic site. It can undergo nucleophilic acyl substitution, most commonly hydrolysis to the corresponding carboxylic acid or amidation to form amides. This reactivity is fundamental to its use as a synthetic intermediate, allowing for the extension of the molecular scaffold.[8]

Caption: Reaction pathway for the hydrolysis of the ester group.

A common synthetic route to pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[9] For this specific molecule, a plausible synthesis would involve the reaction of an appropriate β-keto ester with acetamidine.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][3] Its prevalence is due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets, as well as its metabolic stability. This compound serves as a valuable building block for creating more complex molecules with potential therapeutic activities, including:

-

Anticancer Agents: Many kinase inhibitors incorporate the pyrimidine core.

-

Antimicrobial Agents: Pyrimidine derivatives have been developed as antibacterial and antifungal drugs.[2]

-

CNS-Active Agents: The scaffold is also found in drugs targeting the central nervous system.[1]

The ester functional group provides a convenient handle for derivatization, enabling the exploration of structure-activity relationships (SAR) by synthesizing libraries of amides or other ester analogs.[10][11]

Experimental Protocol: ¹H NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation of organic molecules. The following protocol outlines the standard procedure for acquiring a proton (¹H) NMR spectrum of this compound.

Objective: To confirm the chemical structure and assess the purity of a sample.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tube

-

Pipettes

-

Vortex mixer

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial; the compound must be fully soluble.

-

Mix the contents thoroughly using a vortex mixer until the solid is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth correctly for the specific NMR spectrometer.

-

Place the sample into the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).

-

Set the number of scans (e.g., 8 or 16 scans for a sufficiently concentrated sample).

-

Apply a standard 90° pulse program.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to generate the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase with a flat baseline.

-

Calibrate the chemical shift axis. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference.

-

Integrate the peaks to determine the relative ratios of protons.

-

Analyze the chemical shifts, integration values, and coupling patterns (multiplicity) to confirm the structure.

-

Expected ¹H NMR Signals:

-

A singlet corresponding to the methyl group at C2 (~2.5-2.8 ppm).

-

A singlet for the methyl ester protons (~3.9-4.1 ppm).

-

Two doublets for the aromatic protons on the pyrimidine ring (typically in the 7.5-9.0 ppm region).

Safety and Handling

Based on available safety data sheets for this compound and structurally related compounds, the following hazards are identified.[4][5]

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray and wash hands thoroughly after handling.[12]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[5][12]

-

P302+P352: IF ON SKIN: Wash with plenty of water and soap.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Always handle this chemical in a well-ventilated area or a chemical fume hood.[5] Consult the full Safety Data Sheet (SDS) before use.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. achmem.com [achmem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Determining the Solubility of Methyl 2-methylpyrimidine-4-carboxylate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of methyl 2-methylpyrimidine-4-carboxylate (CAS: 73955-55-2), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the critical role of solubility in influencing bioavailability, formulation, and overall efficacy of active pharmaceutical ingredients (APIs), a robust and reproducible methodology for its characterization is paramount. This document moves beyond a simple recitation of data to provide a deep dive into the experimental logic and best practices for generating reliable solubility profiles.

Introduction: The Significance of Solubility in Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental scaffolds in the development of a wide array of therapeutic agents, exhibiting biological activities such as anticancer, antiviral, and anti-inflammatory properties. This compound, as a specific derivative, holds promise as a versatile building block in organic synthesis. However, the utility of any novel compound is intrinsically linked to its physicochemical properties, with aqueous and solvent solubility being among the most critical. Poor solubility can impede absorption, lead to variable dosing, and create significant challenges during formulation development. Therefore, a thorough understanding and precise measurement of its solubility are indispensable early-stage activities in the research and development pipeline.

Physicochemical Properties of this compound

A foundational understanding of the molecule's inherent properties is crucial for designing solubility experiments and interpreting the resulting data.

| Property | Value | Source |

| CAS Number | 73955-55-2 | --INVALID-LINK-- |

| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |

| General Solubility Outlook | Pyrimidine as a class is moderately soluble in water and highly soluble in many organic solvents like alcohols and ethers.[1] Solubility of pyrimidine derivatives is known to increase with temperature.[1][2][3] The specific solubility of this compound is dependent on the solvent and temperature. | General scientific principle |

Core Directive: Experimental Determination of Solubility

Due to the limited availability of specific public solubility data for this compound, this guide focuses on the gold-standard methodologies for its empirical determination. We will detail the protocols for both thermodynamic and kinetic solubility, as each provides unique and critical insights for different stages of research and development.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. This measurement is crucial for understanding the compound's behavior in a saturated solution at rest, which is vital for formulation and biopharmaceutical classification. The shake-flask method is the most widely accepted approach for determining thermodynamic solubility.[4]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, or relevant organic solvents) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) in a shaking incubator or on a rotator for a sufficient period to reach equilibrium. A minimum of 24-48 hours is standard, though longer times may be necessary and should be validated.

-

-

Sample Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially inflated solubility readings. Centrifugation at a high speed followed by careful collection of the supernatant is a common and effective method. Alternatively, filtration using a low-binding filter (e.g., PVDF) can be employed.

-

-

Quantification:

-

The concentration of the dissolved this compound in the clear supernatant is then determined using a validated analytical method. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a highly specific and sensitive method for this purpose.[4]

-

A calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

-

-

Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Why constant temperature? Solubility is temperature-dependent; fluctuations will lead to inaccurate and irreproducible results.[1][2][3]

-

Why a validated analytical method? To ensure that the measurement is accurate, precise, and specific to the compound of interest.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: Relevance in Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after a solid precipitate is formed from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer. This is a high-throughput method that mimics the conditions of many in vitro biological assays and is therefore highly relevant in early drug discovery.[5]

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Precipitation Induction:

-

Rapidly add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4) to create a supersaturated solution. The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.

-

-

Equilibration and Measurement:

-

Allow the solution to stand for a short, defined period (e.g., 1-2 hours) at a constant temperature to allow for precipitation.

-

Measure the turbidity of the solution using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation/filtration, as described for thermodynamic solubility.

-

-

Why a DMSO stock? This is a common practice in high-throughput screening (HTS) to handle and dilute compounds for biological assays.

-

Why a short equilibration time? Kinetic solubility is a time-dependent measurement of a metastable state before equilibrium is reached.

-

Why measure turbidity? It provides a rapid, though less direct, assessment of precipitation.

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Reporting

The solubility of this compound should be reported in standard units such as mg/mL, µg/mL, or molarity (M or µM). It is crucial to specify the solvent, temperature, and the type of solubility measured (thermodynamic or kinetic). For a comprehensive profile, solubility should be determined in a range of physiologically and pharmaceutically relevant media:

-

Aqueous Buffer (e.g., PBS at pH 7.4): To simulate physiological conditions.

-

Acidic and Basic Buffers: To assess the impact of pH on solubility, which is critical for understanding absorption in the gastrointestinal tract.

-

Common Organic Solvents: Such as methanol, ethanol, acetone, and ethyl acetate, which are relevant for synthesis, purification, and formulation processes. Studies on other pyrimidine derivatives have shown that solubility can vary significantly across different organic solvents.[2][3]

Conclusion: A Pathway to Reliable Solubility Data

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]

- 4. sciforum.net [sciforum.net]

- 5. solvescientific.com.au [solvescientific.com.au]

An Investigative Guide to the Potential Biological Activities of Methyl 2-methylpyrimidine-4-carboxylate: A Scaffold-Based Approach

Abstract

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for nucleic acids and a multitude of clinically significant therapeutic agents.[1] Its derivatives are known to exhibit a vast array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This technical guide focuses on a specific, under-investigated molecule: Methyl 2-methylpyrimidine-4-carboxylate. Due to the limited direct biological data on this compound, this document adopts a scaffold-based investigative approach. We will hypothesize its potential biological activities by drawing parallels with structurally related pyrimidine derivatives documented in scientific literature. This guide provides a comprehensive framework for researchers, detailing potential mechanistic targets, a rationale for investigation, and robust, step-by-step experimental protocols for validating these hypotheses in vitro. The ultimate goal is to equip drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising chemical entity.

Part 1: The Pyrimidine Scaffold: A Foundation of Biological Activity

The Privileged Status of Pyrimidines in Medicinal Chemistry

The pyrimidine nucleus is one of the most vital heterocyclic scaffolds in biology and pharmacology. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA, the very blueprints of life.[1][5] This inherent biological relevance has inspired decades of research, establishing the pyrimidine ring as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, leading to a wide spectrum of therapeutic applications.[6] Clinically approved drugs containing the pyrimidine core range from anticancer agents like 5-Fluorouracil to antibacterials such as Trimethoprim, underscoring the scaffold's versatility.[1][5]

An Overview of Known Biological Activities for Pyrimidine Derivatives

The chemical tractability of the pyrimidine ring allows for extensive substitution, giving rise to a vast chemical space of derivatives with diverse pharmacological profiles. These activities are well-documented and include:

-

Anticancer Activity: Many pyrimidine analogues function as antimetabolites or enzyme inhibitors, targeting pathways crucial for cancer cell proliferation, such as kinase signaling and nucleotide synthesis.[2][5][6]

-

Antimicrobial Activity: The scaffold is present in numerous antibacterial and antifungal agents, often acting by inhibiting essential microbial enzymes.[3][4][7]

-

Enzyme Inhibition: Pyrimidine derivatives are renowned for their ability to inhibit a wide range of enzymes, including protein kinases, cyclooxygenases (COX), and metabolic enzymes like Dihydroorotate Dehydrogenase (DHODH).[8][9][10]

-

Anti-inflammatory and Antioxidant Activity: By targeting enzymes like COX-2 and reducing levels of reactive oxygen species (ROS), certain derivatives exhibit potent anti-inflammatory and antioxidant effects.[9][11]

Focus Molecule: this compound

This guide centers on the title compound, this compound.

Structure:

Chemical Formula: C₇H₈N₂O₂[12] Molecular Weight: 152.15 g/mol [12] CAS Number: 73955-55-2[12]

Despite the rich pharmacology of its parent scaffold, specific biological data for this particular ester is scarce in public literature. This knowledge gap presents an opportunity for investigation. Its structure—featuring a methyl group at the C2 position and a methyl carboxylate group at the C4 position—provides distinct electronic and steric properties that warrant a systematic evaluation of its potential biological activities.

Part 2: Synthesis and Physicochemical Profile

Proposed Synthetic Route

While a dedicated synthesis for this compound is not extensively published, a logical approach involves the esterification of its corresponding carboxylic acid. 2-Methylpyrimidine-4-carboxylic acid is a known compound.[13] A standard Fischer esterification provides a reliable method for its synthesis.

Rationale: This two-step approach utilizes readily available precursors. The initial synthesis of the carboxylic acid can be achieved through various heterocyclic chemistry methods, followed by a classic, high-yield esterification reaction. This ensures a straightforward and scalable production of the target compound for screening purposes.

In Silico Physicochemical and Druglikeness Profile

Before embarking on costly and time-consuming wet-lab experiments, in silico analysis provides valuable predictive insights into a compound's potential as a drug candidate. We analyzed this compound based on Lipinski's Rule of Five, a widely accepted guideline for evaluating druglikeness.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 152.15 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water Partition) | ~1.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | ≤ 10 | Yes |

Interpretation: The compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs. Its low molecular weight and moderate lipophilicity are favorable characteristics for cell permeability and absorption.

Part 3: Hypothesized Biological Activities and Mechanistic Targets

Based on the extensive literature on pyrimidine derivatives, we can formulate several primary hypotheses for the biological activity of this compound.

Potential as an Anticancer Agent

The pyrimidine scaffold is a hallmark of anticancer drugs.[2][5] Many function by inhibiting protein kinases, which are essential enzymes controlling cell growth and differentiation.[6]

-

Hypothesis: this compound may exhibit cytotoxic activity against cancer cell lines by inhibiting key protein kinases or enzymes involved in nucleotide metabolism.

-

Potential Targets:

-

Cyclin-Dependent Kinases (CDKs): As potent regulators of the cell cycle, CDKs are a prime target for pyrimidine-based inhibitors.[2]

-

Epidermal Growth Factor Receptor (EGFR): Fused pyrimidines have shown promise as EGFR inhibitors, a key target in various carcinomas.[6]

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo pyrimidine biosynthesis pathway, which is often upregulated in proliferating cancer cells.[8]

-

Caption: Hypothesized inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Potential as an Antimicrobial Agent

The structural motifs within this compound are common in agents designed to combat bacterial and fungal pathogens.[7]

-

Hypothesis: The compound may inhibit the growth of pathogenic bacteria or fungi by targeting essential metabolic pathways.

-

Potential Targets: The nitrogen atoms in the pyrimidine ring can be crucial for binding to enzyme active sites. The carboxyl group, even as an ester, might play a role in the molecule's activity, as this functional group has been linked to increased antimicrobial effects in other pyrimidine series.[7]

Potential as a General Enzyme Inhibitor

The broader family of pyrimidines demonstrates inhibitory activity against a diverse set of enzymes.

-

Hypothesis: The molecule could act as an inhibitor for enzymes involved in inflammation or oxidative stress regulation.

-

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a key mechanism for anti-inflammatory drugs. Pyrimidine derivatives have shown high selectivity towards COX-2.[9]

-

Glutathione Reductase (GR): This enzyme is vital for maintaining cellular redox balance, and its inhibition is a therapeutic strategy for diseases like cancer and malaria. Certain pyrimidines are known GR inhibitors.[14]

-

Part 4: A Framework for Experimental Validation

To systematically test the hypotheses outlined above, a tiered screening approach is recommended. This section provides detailed, self-validating protocols for the initial stages of investigation.

Initial In Vitro Screening Workflow

A logical progression from broad cytotoxicity screening to specific target-based assays is crucial for efficient resource allocation.

Rationale: This workflow prioritizes the identification of general bioactivity first (cytotoxicity, antimicrobial) before committing to more complex and specific mechanistic studies (enzyme inhibition). A compound showing no activity in the initial screens is unlikely to be a promising candidate for further development.

Caption: A streamlined workflow for the initial biological evaluation of the test compound.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a robust and widely used method to assess a compound's effect on cell viability.[15]

-

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well microplates, multichannel pipette, microplate reader (570 nm).

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., concentrations ranging from 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

-

Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. The lack of turbidity after incubation indicates inhibition of growth.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Test compound stock solution (in DMSO).

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Sterile 96-well microplates.

-

-

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound directly in the 96-well plate using MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (inoculum with a standard antibiotic), a negative/sterility control (broth only), and a growth control (inoculum in broth with DMSO vehicle).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Protocol: Target-Based Enzyme Inhibition Assay (Example: DHODH)

This spectrophotometric assay measures the ability of a compound to inhibit a specific enzyme.[8]

-

Principle: The activity of human Dihydroorotate Dehydrogenase (DHODH) is measured by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.

-

Materials:

-

Recombinant human DHODH enzyme.

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

-

Substrate: L-dihydroorotic acid.

-

Coenzyme Q10.

-

Electron Acceptor: DCIP.

-

96-well UV-transparent microplate, microplate reader.

-

-

Step-by-Step Methodology:

-

Assay Mixture Preparation: Prepare a reaction mixture containing assay buffer, Coenzyme Q10, and DCIP.

-

Pre-incubation with Inhibitor: Aliquot the reaction mixture into the 96-well plate. Add varying concentrations of the test compound. Add a fixed amount of recombinant human DHODH to each well and incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Reaction Initiation: Start the reaction by adding the substrate, L-dihydroorotic acid, to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes).

-

Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

-

Part 5: Data Interpretation and Future Directions

Interpreting Preliminary Data

-

IC₅₀ (Half-maximal Inhibitory Concentration): This value from cytotoxicity and enzyme assays represents the potency of the compound. A lower IC₅₀ indicates higher potency.

-

MIC (Minimum Inhibitory Concentration): This value from antimicrobial assays indicates the minimum concentration needed to inhibit microbial growth.

-

Selectivity Index (SI): For anticancer screening, it is crucial to also test the compound on a normal, non-cancerous cell line (e.g., human fibroblasts). The SI is calculated as (IC₅₀ on normal cells) / (IC₅₀ on cancer cells). A drug with an SI greater than 3 is generally considered to have promising selectivity for cancer cells.[16]

Structure-Activity Relationship (SAR) Studies

If initial screening reveals promising activity, the next logical step is to initiate SAR studies. This involves synthesizing and testing a series of analogues to understand which parts of the molecule are essential for its biological effect. Key modifications could include:

-

Altering the ester group (e.g., to ethyl, propyl, or converting to an amide).

-

Changing the substituent at the C2 position (e.g., from methyl to ethyl, cyclopropyl, or phenyl).

-

Adding substituents to the pyrimidine ring itself.

Conclusion

While this compound remains a largely uncharacterized molecule, its core pyrimidine scaffold provides a strong rationale for investigating its biological potential. The hypotheses and detailed experimental protocols presented in this guide offer a clear and robust framework for its initial evaluation as a potential anticancer, antimicrobial, or enzyme-inhibiting agent. The favorable in silico druglikeness profile further supports its candidacy as a valuable starting point for a drug discovery program. The systematic application of the proposed workflows will generate the critical data needed to determine if this compound can be developed into a lead for novel therapeutics.

References

- 1. ijcrt.org [ijcrt.org]

- 2. ijrpr.com [ijrpr.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciensage.info [sciensage.info]

- 6. researchgate.net [researchgate.net]

- 7. journals.innovareacademics.in [journals.innovareacademics.in]

- 8. benchchem.com [benchchem.com]

- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. achmem.com [achmem.com]

- 13. 2-Methylpyrimidine-4-carboxylic acid (13627-49-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

Reactivity of the pyrimidine ring in Methyl 2-methylpyrimidine-4-carboxylate

An In-depth Technical Guide on the Reactivity of the Pyrimidine Ring in Methyl 2-methylpyrimidine-4-carboxylate

Abstract

This guide provides a detailed technical analysis of the chemical reactivity of this compound. The pyrimidine core, a foundational scaffold in numerous bioactive molecules, is inherently π-deficient, predisposing it to specific reaction pathways.[1][2] The reactivity of this particular derivative is further modulated by the electronic interplay of a weakly electron-donating 2-methyl group and a strongly electron-withdrawing 4-carboxylate group. This document elucidates the regioselectivity of electrophilic and nucleophilic attacks on the pyrimidine ring, explores the reactivity of the substituent groups, and provides validated experimental protocols. The insights presented herein are intended to guide researchers and drug development professionals in leveraging this versatile building block for the synthesis of novel chemical entities.

The Pyrimidine Core: An Electronic Overview

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] This arrangement makes the ring system significantly more π-deficient than benzene and even pyridine, which has a profound impact on its chemical behavior.[1][2] The two nitrogen atoms exert a strong inductive electron-withdrawing effect, leading to a general decrease in electron density across the ring, particularly at the C2, C4, and C6 positions.[1][2] Consequently, the pyrimidine ring exhibits low basicity compared to pyridine (pKa of 1.23 for pyrimidine vs. 5.30 for pyridine) and is generally resistant to electrophilic aromatic substitution while being activated for nucleophilic aromatic substitution.[1][3]

Electronic Profile of this compound

The reactivity of the pyrimidine ring in this compound is a direct consequence of the combined electronic effects of its substituents.

-

2-Methyl Group (-CH₃): This alkyl group is weakly electron-donating through an inductive effect (+I). It pushes electron density into the ring, slightly increasing the nucleophilicity of the ring system.

-

4-Carboxylate Group (-COOCH₃): This ester group is strongly electron-withdrawing. It exerts a powerful deactivating effect on the ring through both a negative inductive effect (-I) and a negative resonance effect (-M).

The synergy of these two groups creates a highly polarized ring system. The C4 and C6 positions are rendered significantly electron-deficient, making them prime targets for nucleophilic attack. Conversely, the C5 position, which is least affected by the electron-withdrawing character of the nitrogens, remains the most electron-rich carbon and is the only feasible site for electrophilic attack, albeit under forcing conditions.[1][4]

Caption: Electronic influence of substituents on the pyrimidine ring.

Predicted Site Reactivity Summary

| Ring Position | Dominant Electronic Effects | Predicted Reactivity |

| C2 | -I from N1, N3; +I from -CH₃; -M from -COOCH₃ (para) | Activated for nucleophilic attack, but less than C4/C6. |

| C4 | -I from N3; Strong -I, -M from -COOCH₃ | Site of the EWG; strongly activates C2 and C6. |

| C5 | Weak -I from N1, N3 | Least electron-deficient; site for electrophilic attack. |

| C6 | -I from N1; -I, -M from -COOCH₃ (ortho) | Highly activated for nucleophilic attack. |

Reactivity Towards Nucleophiles (Nucleophilic Aromatic Substitution - SₙAr)

The π-deficient nature of the pyrimidine ring, exacerbated by the 4-carboxylate group, makes it highly susceptible to nucleophilic attack.[1][2] The most electron-deficient positions, C4 and C6, are the primary targets.

Nucleophilic Attack at C6

The C6 position is the most activated site for SₙAr. This is due to the combined electron-withdrawing power of the adjacent N1 atom and the ortho-positioned carboxylate group, which can effectively stabilize the negatively charged Meisenheimer intermediate. A reaction at this position would typically involve the displacement of a leaving group, which is not present in the parent molecule. However, direct addition of very strong nucleophiles like organometallic reagents is plausible.

Reactivity of the 4-Carboxylate Group

The ester functionality itself is a key site of nucleophilic reactivity.

This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Base Addition: Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq.) dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0 °C and carefully acidify with cold 1M HCl until the pH is approximately 2-3.

-

Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methylpyrimidine-4-carboxylic acid.[5]

Caption: Workflow for the saponification of the ester group.

Reactivity Towards Electrophiles (Electrophilic Aromatic Substitution - SₑAr)

Electrophilic substitution on the pyrimidine ring is inherently difficult due to its electron-deficient character.[1][3] The presence of the strongly deactivating 4-carboxylate group further hinders this type of reaction. However, if forced, the substitution will occur at the C5 position, which is the least deactivated carbon on the ring.[1][2][4]

Activating groups, such as hydroxyl or amino groups, are typically required to make electrophilic substitution feasible.[6] For this compound, extremely harsh conditions would be necessary, and yields are expected to be low.

Causality: This reaction would require a potent nitrating agent (e.g., fuming nitric acid in oleum) and high temperatures to overcome the high activation energy barrier of attacking the deactivated ring.

Methodology:

-

Acid Mixture: Carefully prepare a mixture of fuming sulfuric acid (oleum) and fuming nitric acid at 0 °C.

-

Substrate Addition: Slowly add this compound to the cold acid mixture with vigorous stirring.

-

Heating: Cautiously heat the reaction mixture to a high temperature (e.g., >100 °C) and maintain for several hours.

-

Monitoring: The reaction would need to be monitored by quenching small aliquots and analyzing via GC-MS or HPLC.

-

Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize with a strong base (e.g., NaOH).

-

Extraction & Purification: Extract the product with an organic solvent and purify by column chromatography.

Reactivity of the 2-Methyl Group

The protons on the 2-methyl group exhibit slight acidity due to the electron-withdrawing nature of the adjacent pyrimidine ring. This allows for deprotonation with a strong, non-nucleophilic base, creating a carbanion that can react with various electrophiles.

Methodology:

-

Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq.) in THF. Stir for 1 hour at this temperature.

-

Electrophile Addition: Add an electrophile (e.g., benzaldehyde, 1.1 eq.) to the solution and allow the reaction to slowly warm to room temperature overnight.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[7][8][9] this compound serves as a versatile starting material for building more complex, biologically active molecules.[10][11]

-

Ester Handle: The carboxylate group can be easily converted into amides, which are crucial for forming hydrogen bonds with biological targets like kinases.[12]

-

Methyl Group: The 2-methyl group provides a point for substitution or can be a key lipophilic contact in a protein's binding pocket.

-

Ring Nitrogens: The ring nitrogens can act as hydrogen bond acceptors, a critical interaction in many drug-receptor binding events.

The ability to selectively functionalize the ring and its substituents makes this compound a valuable tool for generating libraries of compounds for screening in drug discovery programs.[7][11]

Conclusion

The reactivity of this compound is a nuanced interplay of the inherent π-deficiency of the pyrimidine core and the opposing electronic effects of its substituents. The molecule is primed for nucleophilic reactions , primarily at the C4-ester group (saponification, amidation) and potentially at the C6 position. The 2-methyl group offers a site for side-chain functionalization via deprotonation. Conversely, electrophilic substitution on the ring is challenging and requires harsh conditions, with a strong preference for the C5 position. A thorough understanding of these reactivity patterns is essential for the strategic design and synthesis of novel pyrimidine-based compounds for pharmaceutical and agrochemical applications.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. scialert.net [scialert.net]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Pyrimidine | PPTX [slideshare.net]

- 5. 2-Methylpyrimidine-4-carboxylic acid (13627-49-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

Whitepaper: Strategic Pathways for the Synthesis of Novel Derivatives from Methyl 2-methylpyrimidine-4-carboxylate

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents and biologically significant molecules, including the nucleobases of DNA and RNA.[1][2] Methyl 2-methylpyrimidine-4-carboxylate represents a versatile and strategically valuable starting material for the development of novel molecular entities. Its structure offers multiple reactive sites that can be selectively manipulated to generate diverse libraries of compounds. This technical guide provides an in-depth exploration of synthetic strategies for derivatizing this scaffold, focusing on transformations of the C4-ester functionality and functionalization of the pyrimidine ring. We will delve into the causality behind experimental choices, provide field-proven protocols, and outline workflows for creating key intermediates and final products, intended for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidines, 1,3-diazines, are privileged heterocyclic scaffolds renowned for their wide spectrum of biological activities.[1][3] Their derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4][5] The inherent ability of the pyrimidine ring to participate in hydrogen bonding and π-stacking interactions makes it an ideal pharmacophore for targeting a variety of biological receptors and enzymes.[6]

This compound is an attractive starting block due to its commercial availability and the presence of two primary reactive handles: the methyl ester at the C4 position and the pyrimidine ring itself. This guide will focus on leveraging these features to construct novel derivatives through robust and scalable chemical transformations.

Strategic Overview: Pathways for Derivatization

The synthetic potential of this compound can be primarily exploited through two strategic pathways. The first involves modification of the C4-ester group, which is the most accessible functional handle. The second, more advanced strategy, involves the functionalization of the electron-deficient pyrimidine ring.

Figure 1: High-level overview of synthetic pathways originating from this compound.

Pathway 1: Functionalization via the Carboxylate Group

The C4-ester is the most readily transformable group, providing direct access to amides and alcohols, which are themselves valuable intermediates for further diversification.

Synthesis of the Carboxylic Acid Intermediate

The first and most critical step for creating amide derivatives is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Saponification, a classic nucleophilic acyl substitution reaction, is the preferred method.[7]

Causality of Experimental Choices:

-

Base Selection: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) in research settings due to the better solubility of lithium carboxylates in mixed aqueous/organic solvent systems, often leading to cleaner reactions and simpler workups.

-

Solvent System: A mixture of a water-miscible organic solvent (like THF or Methanol) and water is used to ensure the solubility of both the ester starting material and the inorganic base.

-

Acidic Workup: The reaction initially produces the carboxylate salt. Protonation with a strong acid (e.g., HCl) is essential to furnish the neutral carboxylic acid, which can then be extracted into an organic solvent.[7]

Experimental Protocol: Synthesis of 2-Methylpyrimidine-4-carboxylic acid

-

Setup: To a round-bottom flask, add this compound (1.0 eq).

-

Solvation: Dissolve the starting material in a 3:1 mixture of Tetrahydrofuran (THF) and water.

-

Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup (Quench): Once the starting material is consumed, remove the THF under reduced pressure.

-

Workup (Acidification): Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A white precipitate should form.

-

Extraction: Extract the aqueous layer three times with Ethyl Acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Methylpyrimidine-4-carboxylic acid, which can often be used in the next step without further purification.

Synthesis of Novel Amide Derivatives

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[8] The direct conversion of an ester to an amide is possible but often requires harsh conditions. A more reliable two-step process via the carboxylic acid intermediate offers broader substrate scope and higher yields. This involves activating the carboxylic acid, which is then susceptible to nucleophilic attack by an amine.[9][10]

Causality of Experimental Choices:

-

Coupling Reagents:

-

Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][11] EDC is favored for its water-soluble urea byproduct, simplifying purification.[11]

-

Uronium/Phosphonium Salts (HATU, PyBOP): These are highly efficient, modern coupling reagents that form an activated ester in situ.[8] HATU is particularly effective for coupling sterically hindered substrates or electron-deficient amines, minimizing racemization and side reactions.[8][12]

-

-

Additives (HOBt, HOAt): When using carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and reduce racemization by forming a less reactive, but more selective, active ester intermediate.[11]

-

Base (DIPEA, Et₃N): A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine nucleophile, freeing it to react.[8]

Figure 2: Workflow for HATU-mediated amide bond formation.

Experimental Protocol: General Procedure for Amide Coupling

-

Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Methylpyrimidine-4-carboxylic acid (1.0 eq).

-

Solvation: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup (Quench): Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Table 1: Example Amide Coupling Conditions and Outcomes

| Amine Nucleophile | Coupling Reagent | Base | Solvent | Typical Yield | Notes |

| Benzylamine | EDC/HOBt | DIPEA | DMF | 85-95% | Standard, reliable conditions for primary amines. |

| Aniline | HATU | DIPEA | DMF | 70-85% | HATU is preferred for less nucleophilic anilines. |

| Morpholine | T3P® | Pyridine | DCM | 80-90% | T3P® is an excellent choice for secondary cyclic amines. |

| 2-Amino-5-nitropyridine | XtalFluor-E | DIPEA | Acetonitrile | 60-75% | Specialized reagents may be needed for highly electron-deficient amines.[12] |

Pathway 2: Functionalization of the Pyrimidine Ring

Modifying the pyrimidine ring itself opens a vast area of chemical space but presents greater challenges due to the ring's inherent electron-deficient nature. The most common strategy involves introducing a leaving group (typically a halogen) onto the ring, which can then be displaced via nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions.

Halogenation and Cross-Coupling Strategies

Direct electrophilic halogenation of the pyrimidine ring is difficult. A more viable approach is often to synthesize a halogenated pyrimidine precursor first. However, for the purpose of this guide, we will consider a hypothetical intermediate, Methyl 5-bromo-2-methylpyrimidine-4-carboxylate , to illustrate the power of cross-coupling. A Minisci reaction could be a potential, though advanced, route to achieve such functionalization.[13]

Transition-metal-catalyzed cross-coupling reactions are powerful C-C and C-heteroatom bond-forming tools.[14][15][16] For pyrimidine systems, controlling regioselectivity can be a significant challenge, especially with multiple halogen substituents. For instance, in 2,4-dihalopyrimidines, reactions typically favor the C4 position, and achieving C2 selectivity requires specialized catalytic systems.[17][18]

Causality of Experimental Choices (Suzuki-Miyaura Coupling):

-

Catalyst: A Palladium(0) source is required. Pd(PPh₃)₄ is a classic choice, while catalysts with specialized ligands like SPhos or XPhos can offer improved reactivity for challenging substrates.

-

Base: A base such as K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle.

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is typically used to dissolve all components.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a microwave vial or Schlenk flask, add the halogenated pyrimidine intermediate (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

-

Degassing: Evacuate and backfill the vessel with an inert gas (Argon) three times.

-

Solvation: Add the degassed solvent system (e.g., 4:1 Dioxane:Water).

-

Reaction: Heat the mixture to 80-120 °C (conventional heating or microwave) for 1-12 hours, monitoring by LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the catalyst.

-

Extraction: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to yield the cross-coupled derivative.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel derivatives in drug discovery and chemical biology. The strategies outlined in this guide demonstrate that a wide array of chemical diversity can be accessed through logical, well-established synthetic pathways. By first modifying the C4-ester to generate key carboxylic acid and alcohol intermediates, chemists can readily access large libraries of amides and ethers. For more advanced structural modifications, the pyrimidine ring itself can be functionalized, with cross-coupling reactions offering a powerful tool for installing complex aryl and alkyl substituents. The thoughtful selection of reagents and reaction conditions, grounded in an understanding of reaction mechanisms, is paramount to successfully navigating these synthetic transformations.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. growingscience.com [growingscience.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 11. peptide.com [peptide.com]

- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]

- 16. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 17. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

An In-Depth Technical Guide to the Analogs of Methyl 2-methylpyrimidine-4-carboxylate: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and present in numerous therapeutic agents.[1][2] This guide focuses on the analogs of Methyl 2-methylpyrimidine-4-carboxylate, a versatile building block for drug discovery. We will dissect the nuanced structure-activity relationships (SAR) of its derivatives, primarily focusing on the well-documented pyrimidine-4-carboxamides, which have yielded potent inhibitors for targets like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[3] Additionally, we explore other analog classes targeting Dihydrofolate Reductase (DHFR) and Succinate Dehydrogenase (SDH), showcasing the scaffold's broad therapeutic potential.[4][5] This document provides detailed synthetic protocols, explains the causal reasoning behind experimental designs, and presents key data in structured formats to offer a comprehensive resource for professionals in drug development.

Part 1: The Pyrimidine-4-carboxylate Core: A Privileged Scaffold

The pyrimidine core, a 1,3-diazine, is an electron-deficient aromatic heterocycle. This electronic nature, combined with its ability to participate in hydrogen bonding via its nitrogen atoms, makes it a frequent component in molecules designed to interact with biological targets.[1] The this compound structure presents several key features for medicinal chemists:

-

The 2-methyl group: This small, lipophilic group can influence the molecule's conformation and metabolic stability. Strategic placement of methyl groups can block sites of metabolism or enhance binding affinity through hydrophobic interactions, a concept often referred to as the "magic methyl" effect in drug design.[6]

-

The 4-carboxylate group: The methyl ester at the C4 position is a key functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid or, more commonly, converted into a diverse range of amides, which allows for extensive exploration of the surrounding chemical space to optimize target engagement and pharmacokinetic properties.

-

The Pyrimidine Nitrogens: The nitrogen atoms at positions 1 and 3 are key points for hydrogen bonding with protein residues and contribute to the molecule's overall polarity and solubility.

The combination of these features makes this scaffold a "privileged" structure—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity.

Part 2: Key Analogs and Their Biological Targets

Modification of the this compound core has led to the discovery of potent modulators for several important enzyme classes.

Pyrimidine-4-carboxamides as NAPE-PLD Inhibitors

A significant body of research has focused on converting the 4-carboxylate ester into a carboxamide and exploring substitutions at the 2- and 6-positions of the pyrimidine ring. This work has led to the discovery of potent and selective inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).[3]

Target Rationale: NAPE-PLD NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[3] NAPE-PLD is a membrane-associated metallo-β-lactamase containing two zinc ions in its active site.[7][8] By inhibiting NAPE-PLD, it is possible to modulate NAE levels in tissues, which has profound implications for treating conditions related to pain, inflammation, and emotional behavior.[8]

Structure-Activity Relationship (SAR) Studies Systematic modification of a pyrimidine-4-carboxamide high-throughput screening hit led to the identification of LEI-401, a nanomolar potent inhibitor with drug-like properties.[3] The SAR exploration revealed several key insights:

-

R1 (Amide Substituent): The amide N-H group is critical, as methylation leads to a complete loss of potency, suggesting it acts as a hydrogen bond donor.[7] Optimal activity was found with linear alkylamides, specifically a propyl chain.

-

R2 (C2 Position): Conformational restriction proved highly beneficial. Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine increased inhibitory potency threefold.[3]

-

R3 (C6 Position): Exchanging a morpholine substituent for an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity by an order of magnitude.[3]

These cumulative modifications transformed an initial micromolar hit into the potent and selective tool compound, LEI-401.[8]

Table 1: SAR Summary of Pyrimidine-4-Carboxamide NAPE-PLD Inhibitors

| Position | Modification | Impact on Potency | Rationale / Insight |

|---|---|---|---|

| R1 (Amide) | Methylation of amide nitrogen | Complete loss of activity | Suggests the N-H is a critical H-bond donor.[7] |

| R1 (Amide) | Linear alkyl chains (e.g., propyl) | Optimal inhibition | Balances lipophilicity and fit within the binding pocket.[7] |

| R2 (C2) | (S)-3-phenylpiperidine | 3-fold increase | Conformational restriction pre-organizes the ligand for optimal binding.[3] |

| R3 (C6) | (S)-3-hydroxypyrrolidine | 10-fold increase | Reduces lipophilicity and introduces favorable polar contacts.[3] |

Caption: Key SAR insights for NAPE-PLD inhibitors.

Tetrahydropyrimidine Analogs as DHFR Inhibitors

Another class of analogs stems from the related tetrahydropyrimidine scaffold, which has been investigated for antibacterial applications by targeting Dihydrofolate Reductase (DHFR).[4]

Target Rationale: DHFR DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. Its inhibition halts bacterial growth, making it a validated target for antibiotics.[4]